molecular formula C15H25N3O B7170396 N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide

Cat. No.: B7170396
M. Wt: 263.38 g/mol
InChI Key: UNEUFSPZDGWYKF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide is a complex organic compound featuring a pyrazole ring and a cyclohexyl group

Properties

IUPAC Name

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3O/c1-10-6-4-5-7-13(10)8-15(19)16-9-14-11(2)17-18-12(14)3/h10,13H,4-9H2,1-3H3,(H,16,19)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNEUFSPZDGWYKF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCCC1CC(=O)NCC2=C(NN=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide typically involves the reaction of 3,5-dimethyl-1H-pyrazole with a suitable acylating agent under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the formation of the acetamide linkage .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process would include rigorous quality control measures to monitor the reaction conditions and the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohol derivatives.

Scientific Research Applications

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2-(2-methylcyclohexyl)acetamide is unique due to its combination of a pyrazole ring and a cyclohexyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.